![molecular formula C10H16BNO2 B1453502 {3-[1-(ジメチルアミノ)エチル]フェニル}ボロン酸 CAS No. 1287753-36-9](/img/structure/B1453502.png)

{3-[1-(ジメチルアミノ)エチル]フェニル}ボロン酸

概要

説明

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a boronic acid derivative. It is an electron-rich boronic acid ester that can also be used in protodeboronation .

Synthesis Analysis

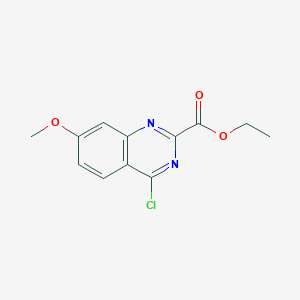

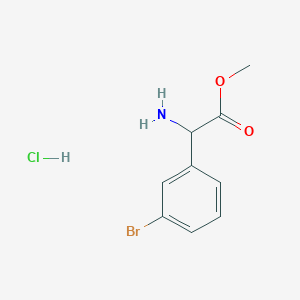

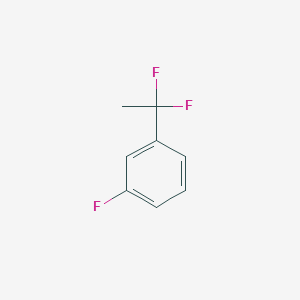

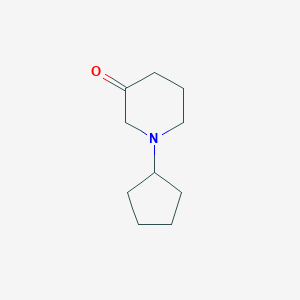

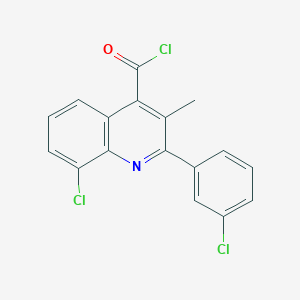

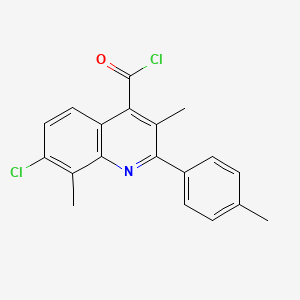

The synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid involves various methods. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB (OMe) 2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho- metalation .Molecular Structure Analysis

The molecular structure of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is represented by the linear formula: C10 H16 B N O2 . The InChI code for this compound is 1S/C10H16BNO2/c1-8(12(2)3)9-5-4-6-10(7-9)11(13)14/h4-8,13-14H,1-3H3 .Chemical Reactions Analysis

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling, Rhodium (Rh)-catalyzed asymmetric addition reactions, and Palladium (Pd)-catalyzed C-OH bond activation .Physical And Chemical Properties Analysis

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid has a molecular weight of 193.05 . It is a solid at room temperature . The compound is stored at a temperature of -20°C .科学的研究の応用

鈴木・宮浦クロスカップリング

鈴木・宮浦カップリング (SM): は、フェニルボロン酸が利用される顕著な応用例です。この反応は、有機合成において基本的な炭素-炭素結合を形成する上で重要です。 {3-[1-(ジメチルアミノ)エチル]フェニル}ボロン酸は、SMカップリングにおいて、穏和で官能基許容性の高い条件で反応するため、複雑な有機分子の合成に汎用性の高い選択肢となります .

ボロネート親和性材料による分離

フェニルボロン酸官能基化ポリマーは、ボロネート親和性材料 (BAM)として開発されています。これらの材料は、ヌクレオシドやカテコールを含むシスジオール含有分子の選択的濃縮に特に役立ちます。 これらのポリマーは、高い選択性と結合能力を有するため、分離科学分野における用途に適しています .

センシングとイメージング

フェニルボロン酸のpH応答性により、センシングとイメージングに使用できる材料を開発できます。 フェニルボロン酸とシスジオール含有分子との可逆的共有結合反応は、異なるpH条件下で利用され、これらの目的のために蛍光性BAMナノ粒子を作成します .

診断とドラッグデリバリー

フェニルボロン酸の同じpH応答性の特徴は、診断とドラッグデリバリーの分野にも応用されています。 フェニルボロン酸官能基化材料は、薬物や診断薬を制御された方法で捕捉および放出することができ、標的治療と精密医療に不可欠です .

有機合成

有機合成において、{3-[1-(ジメチルアミノ)エチル]フェニル}ボロン酸は、さまざまな反応で中間体または試薬として作用することができます。 その安定性と反応性は、医薬品や農薬で重要な複雑な有機骨格を構築する上で役立ちます .

求電子捕獲

この化合物は、アリール金属中間体の求電子捕獲に使用できます。 これは、アリールハライドからのボレートエステルとの反応に関与しており、これはさまざまな有機化合物の合成における重要なステップです .

ボリン酸誘導体の合成

最近の進歩により、フェニルボロン酸がボリン酸誘導体の合成において重要であることが示されました。 これらの誘導体は、医薬品化学と材料科学で応用されています .

触媒的アミド化

最後に、{3-[1-(ジメチルアミノ)エチル]フェニル}ボロン酸は、触媒的アミド化に関連しています。 これは、カルボン酸とエステルからアミド結合の形成を促進するために使用でき、有機化学における基本的な変換です .

Safety and Hazards

作用機序

Target of Action

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, used in these reactions .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid . This reaction is a carbon–carbon bond-forming reaction that is widely used in organic chemistry . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

For instance, the hydrolysis of some phenylboronic pinacol esters, which are related compounds, is known to be influenced by the pH of the environment .

Result of Action

The primary result of the action of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry .

Action Environment

The action, efficacy, and stability of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of related compounds . Additionally, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

生化学分析

Biochemical Properties

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool for studying enzyme mechanisms and protein interactions. It interacts with enzymes such as glucokinase and enoyl-ACP reductase, modulating their activity and providing insights into their biochemical pathways . The compound’s interaction with these enzymes involves the formation of boronate esters, which can inhibit or activate the enzymes depending on the context.

Cellular Effects

The effects of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound’s ability to modulate gene expression is also linked to its interaction with transcription factors and other regulatory proteins, which can alter the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and cellular toxicity . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration ranges.

Metabolic Pathways

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating enzyme activity and gene expression . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of metabolic intermediates, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach target sites.

Subcellular Localization

The subcellular localization of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interaction with biomolecules and its overall efficacy in modulating biochemical pathways.

特性

IUPAC Name |

[3-[1-(dimethylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-5-4-6-10(7-9)11(13)14/h4-8,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLNHFNWYLMGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501238045 | |

| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287753-36-9 | |

| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)

![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)

![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)